molecular formula C29H29N3O2S2 B1649648 4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide CAS No. 1029720-66-8

4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide

Cat. No.: B1649648
CAS No.: 1029720-66-8
M. Wt: 515.7
InChI Key: AZLMCTKVPLODDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which uses (4-methoxyphenyl)boronic acid and bromo-substituted benzothiophene derivatives as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The coupling reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.

Scientific Research Applications

4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, which allows for efficient electron mobility. In pharmaceuticals, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

CAS No.

1029720-66-8

Molecular Formula

C29H29N3O2S2

Molecular Weight

515.7

IUPAC Name

7-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide

InChI

InChI=1S/C29H29N3O2S2/c1-34-21-10-5-8-19(16-21)27-25-13-7-15-31(25)28-24(23-12-3-4-14-26(23)36-28)18-32(27)29(33)30-20-9-6-11-22(17-20)35-2/h5-11,13,15-17,27H,3-4,12,14,18H2,1-2H3,(H,30,33)

InChI Key

AZLMCTKVPLODDW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.